molecular formula C8H4ClNO B1427146 3-Chloro-5-formylbenzonitrile CAS No. 1205513-88-7

3-Chloro-5-formylbenzonitrile

Cat. No. B1427146
CAS RN: 1205513-88-7
M. Wt: 165.57 g/mol
InChI Key: WZUIHJLIAGZINI-UHFFFAOYSA-N
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Description

3-Chloro-5-formylbenzonitrile is a chemical compound with the CAS Number: 1205513-88-7 . It has a molecular weight of 165.58 and its IUPAC name is 3-chloro-5-formylbenzonitrile .


Synthesis Analysis

The synthesis of 3-Chloro-5-formylbenzonitrile involves the use of pyridinium chlorochromate in dichloromethane at 20℃ for 2.0 hours . This process is carried out with celite .


Molecular Structure Analysis

The molecular formula of 3-Chloro-5-formylbenzonitrile is C8H4ClNO . Its average mass is 165.577 Da and its monoisotopic mass is 164.998138 Da .


Physical And Chemical Properties Analysis

3-Chloro-5-formylbenzonitrile is a solid at room temperature . The compound is very slightly soluble with a solubility of 0.13 g/L at 25 ºC . Its density is 1.32±0.1 g/cm3 at 20 ºC 760 Torr .

Scientific Research Applications

Environmental Science

Lastly, research into environmental science might leverage 3-Chloro-5-formylbenzonitrile for the synthesis of compounds used in environmental remediation. Its derivatives could be designed to bind to and neutralize pollutants, aiding in the cleanup of contaminated sites.

Each of these applications demonstrates the broad utility of 3-Chloro-5-formylbenzonitrile in scientific research, highlighting its importance as a chemical tool in various fields of study. The compound’s reactivity and the presence of functional groups make it a valuable resource for innovation and discovery .

Safety and Hazards

3-Chloro-5-formylbenzonitrile is considered hazardous. It has a GHS07 pictogram and the signal word is "Warning" . The hazard statement is H302, which means it is harmful if swallowed . The precautionary statements include P261, P280, P304, P305, P338, P340, P351, P405 .

properties

IUPAC Name

3-chloro-5-formylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClNO/c9-8-2-6(4-10)1-7(3-8)5-11/h1-3,5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZUIHJLIAGZINI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C#N)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00729148
Record name 3-Chloro-5-formylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00729148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-5-formylbenzonitrile

CAS RN

1205513-88-7
Record name 3-Chloro-5-formylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00729148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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